molecular formula C8H18OS2 B14082989 t-Butyl t-butanethiosulfinate

t-Butyl t-butanethiosulfinate

Cat. No.: B14082989
M. Wt: 194.4 g/mol
InChI Key: JMQFHODSPMINOW-UHFFFAOYSA-N
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Description

t-Butyl t-butanethiosulfinate is an organosulfur compound that belongs to the class of sulfinates. It is known for its unique structural properties and reactivity, making it a valuable compound in various chemical applications. This compound is particularly interesting due to its ability to undergo a variety of chemical reactions, which makes it useful in synthetic chemistry and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

t-Butyl t-butanethiosulfinate can be synthesized through the oxidation of di-tert-butyl disulfide. The process involves the use of catalytic enantioselective methods. One common method includes the oxidation of di-tert-butyl disulfide using hydrogen peroxide as an oxidant in the presence of a chiral ligand and vanadyl acetylacetonate as a catalyst. The reaction is typically carried out in chloroform as a solvent at room temperature .

Industrial Production Methods

For industrial-scale production, the synthesis of this compound follows similar principles but is optimized for larger quantities. The use of inexpensive starting materials like di-tert-butyl disulfide and efficient catalytic systems ensures cost-effectiveness and scalability. The reaction conditions are carefully controlled to maximize yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

t-Butyl t-butanethiosulfinate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of t-Butyl t-butanethiosulfinate involves its ability to act as an electrophile, facilitating nucleophilic addition reactions. The sulfinyl group activates the compound towards nucleophilic attack, leading to the formation of various products depending on the reaction conditions and reagents used. The molecular targets and pathways involved in its biological activities are still under investigation, but it is believed to interact with cellular thiols and enzymes, affecting their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its ability to undergo a wide range of chemical reactions, making it a versatile reagent in synthetic chemistry. Its chiral nature also makes it valuable in asymmetric synthesis, providing access to enantiomerically pure compounds. Additionally, its potential biological activities and applications in drug development further highlight its significance .

Properties

Molecular Formula

C8H18OS2

Molecular Weight

194.4 g/mol

IUPAC Name

tert-butyl-[(2-methylpropan-2-yl)oxy]-sulfanylidene-λ4-sulfane

InChI

InChI=1S/C8H18OS2/c1-7(2,3)9-11(10)8(4,5)6/h1-6H3

InChI Key

JMQFHODSPMINOW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OS(=S)C(C)(C)C

Origin of Product

United States

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